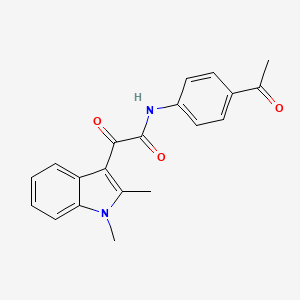

N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-12-18(16-6-4-5-7-17(16)22(12)3)19(24)20(25)21-15-10-8-14(9-11-15)13(2)23/h4-11H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRJGHGYZOKOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.

Amide Formation: The final step involves the reaction of the acetylated indole with 4-acetylphenyl isocyanate to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its indole core is a common motif in many bioactive molecules, suggesting potential activity in various biological pathways. Research may focus on its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In material science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (F12016)

Structural Differences : F12016 () is a positional isomer of the target compound, with the acetyl group at the ortho position of the phenyl ring instead of the para position.

Functional Implications :

- The ortho-substituted acetyl group may induce steric hindrance, reducing accessibility to target binding pockets compared to the para-substituted analog.

- Electronic effects: The para-acetyl group in the target compound allows for optimal resonance stabilization, whereas the ortho isomer may exhibit reduced electronic interactions.

Methoxy-Substituted Analog: N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (C730-0632)

Structural Differences : The phenyl group in C730-0632 () features 3,4-dimethoxy substituents instead of a 4-acetyl group.

Functional Implications :

- Methoxy groups are electron-donating, increasing the electron density of the phenyl ring, which may alter hydrogen-bonding or π-π stacking interactions.

- Enhanced solubility: Methoxy groups could improve aqueous solubility compared to the acetylated analog.

Microtubule Inhibitor: D-24851

Structural Differences : D-24851 () replaces the 4-acetylphenyl group with a pyridin-4-yl moiety and introduces a 4-chlorobenzyl substitution on the indole nitrogen.

Functional Implications :

- Pyridinyl and chlorobenzyl groups enhance interactions with tubulin, a target for microtubule destabilization.

- This highlights the importance of heteroaromatic and halogenated substituents in optimizing therapeutic profiles .

Fluorinated Analog: N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Structural Differences : This compound () features a 4-fluorobenzyl group on the indole nitrogen and lacks dimethyl substitution.

Functional Implications :

- Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation.

- Activity: Fluorinated analogs are often explored for CNS targets due to improved blood-brain barrier penetration, though specific data for this compound are unavailable .

Research Findings and Implications

- Acetyl Positioning : The para-acetyl group in the target compound may offer optimal electronic and steric properties for target engagement compared to the inactive ortho isomer (F12016) .

- Substituent Effects : Methoxy (C730-0632) and halogenated (D-24851) analogs demonstrate how electronic and solubility modifications can tailor compounds for specific therapeutic targets .

- Indole Substitutions : Dimethyl groups on the indole enhance lipophilicity, which may improve membrane permeability but could reduce binding affinity in sterically sensitive targets like tubulin .

Biological Activity

N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an acetylphenyl group and an indole moiety linked through an oxoacetamide functional group. Its molecular formula is with a molecular weight of approximately 372.4 g/mol. The structural characteristics are significant as they influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. Preliminary studies suggest that it may inhibit certain enzymatic pathways, modulating cellular signaling processes. This interaction can lead to various pharmacological effects, including:

- Antitumor Activity : The compound shows promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed.

Antitumor Activity

A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibits the growth of several cancer cell lines. The compound was tested against human acute leukemia cells, where it induced apoptosis at concentrations as low as 0.6 nM when combined with other agents .

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Studies

In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(4-acetylphenyl)-2-(3-chloroindol-1-yl)acetamide | Chlorine substitution on indole | Antitumor properties |

| N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamide | Chlorine at 5-position | Antimicrobial effects |

| 4-(2-(1,2-dimethylindol-3-yl)-2-oxoacetamido)benzamide | Indole and oxoacetamido linkage | Potential anti-inflammatory effects |

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, this compound showed IC50 values indicating potent anticancer properties.

- Microbial Inhibition Tests : Testing against pathogenic bacteria revealed that the compound inhibited growth at concentrations comparable to established antibiotics.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain responses compared to control groups.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 : React 1,2-dimethylindole with oxalyl chloride to form the 2-oxoacetate intermediate, followed by coupling with 4-acetylaniline using carbodiimide reagents (e.g., EDC/HCl) in dichloromethane with triethylamine as a base.

- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1.2 equivalents of oxalyl chloride) and temperature (0°C to room temperature) to minimize side products. Post-reaction, purify via silica gel chromatography (gradient: 0–8% MeOH in CH₂Cl₂) and recrystallize from ethyl acetate .

- Yield Improvement : Use Na₂CO₃ as a base for acetylation steps to enhance reactivity, as seen in analogous acetamide syntheses (58% yield achieved in similar conditions) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error. For example, ESI/APCI(+) may show m/z 347 (M+H) in analogous compounds .

- IR : Stretch frequencies for carbonyl groups (C=O) at ~1650–1750 cm⁻¹.

Q. Q3. How can researchers design preliminary biological assays to evaluate this compound’s activity?

Methodological Answer:

- Antimicrobial Screening : Use a 96-well plate liquid inhibition assay against ESKAPE pathogens (e.g., S. aureus, E. coli) with serial dilutions (0–100 µM). Measure minimum inhibitory concentration (MIC) via optical density at 600 nm after 24 hours .

- PPARγ Agonism : Employ a luciferase reporter assay in HEK293 cells transfected with PPARγ-responsive elements. Compare activity to rosiglitazone (positive control) and include dose-response curves (e.g., 1 nM–10 µM) .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve conformational ambiguities in this compound, and what software is recommended?

Methodological Answer:

Q. Q5. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, matched serum concentrations). For example, if PPARγ activity is disputed, validate using adipocyte differentiation assays (Oil Red O staining) .

- SAR Studies : Synthesize derivatives (e.g., substituent variations on the indole or acetylphenyl groups) to isolate structural determinants of activity. Compare IC₅₀ values in tubulin polymerization assays if microtubule inhibition is suspected .

Q. Q6. What computational methods support the prediction of target binding modes for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PPARγ (PDB: 2PRG) or tubulin (PDB: 1SA0) structures. Parameterize force fields for indole-acetamide interactions, and validate poses via MD simulations (GROMACS) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the acetamide carbonyl) using Schrödinger’s Phase. Overlay with known ligands (e.g., D-24851 for tubulin) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.